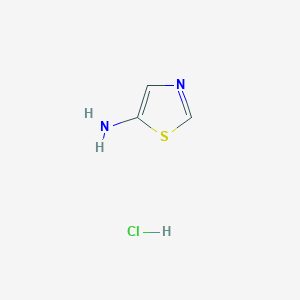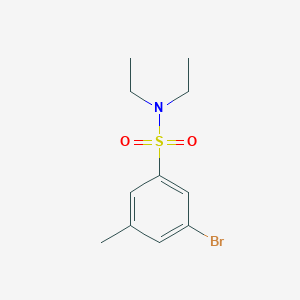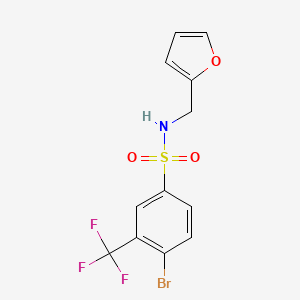![molecular formula C15H21N3O4 B1393217 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid CAS No. 1211595-81-1](/img/structure/B1393217.png)
4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid
Descripción general
Descripción
“4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C16H22N2O4 . It is also known by other names such as “1-Boc-piperazine-3-carboxylic acid” and "4- (tert-Butoxycarbonyl)piperazine-2-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring with a tert-butoxycarbonyl (Boc) group and a pyridine ring attached to it . The exact 3D conformer and other structural details are not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.36 g/mol . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 476.9±40.0 °C at 760 mmHg, and a flash point of 242.2±27.3 °C .Aplicaciones Científicas De Investigación
Synthesis of Novel Inhibitors : Novel derivatives of 4-piperidinyl-piperazine, including those with tert-butoxycarbonyl groups, have been synthesized and evaluated as non-selective inhibitors for acetyl-CoA carboxylase 1/2. These compounds have shown potent inhibitory activities in enzyme-assays and cell-based assays, and have been effective in reducing hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).
Radioactive Tracer Development : A study described the preparation of mixed ligand fac-tricarbonyl complexes using precursors including tert-butoxycarbonyl derivatives. These complexes have applications in labeling bioactive molecules, influencing their physico-chemical properties, and are useful in the development of radioactive tracers for imaging (Mundwiler et al., 2004).
Catalysis in Polymer Chemistry : Piperazine derivatives containing 4-amino-pyridyl have been used as effective catalysts in acylation chemistry. These compounds have been co-polymerized and employed in kinetic studies to evaluate their catalytic activity, demonstrating significant potential in polymer chemistry (Mennenga et al., 2015).
Antimicrobial Activity : Piperazine derivatives, including those with pyridine-3-carboxylic acid components, have been synthesized and screened for in vitro antimicrobial activity. These compounds exhibited variable and modest activity against investigated strains of bacteria and fungi (Patel et al., 2011).
Structural Studies and Biological Evaluation : Derivatives like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate have been synthesized and characterized, with their molecular structures confirmed by X-ray diffraction. These compounds have been evaluated for antibacterial and anthelmintic activity, showing moderate effectiveness (Sanjeevarayappa et al., 2015).
Inhibition of Platelet Aggregation : Piperazinyl glutamate pyridines have been identified as potent P2Y12 antagonists, demonstrating excellent inhibition of platelet aggregation. This discovery was aided by polymer-assisted solution-phase synthesis, optimizing pharmacokinetic and physiochemical properties (Parlow et al., 2010).
Propiedades
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)11-4-5-16-12(10-11)13(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPMJWWIACFBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393134.png)
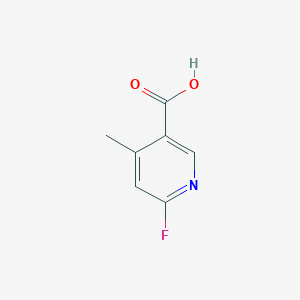
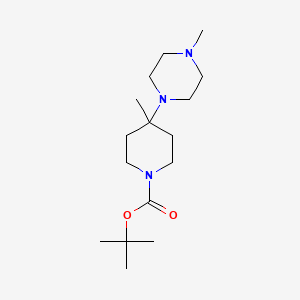
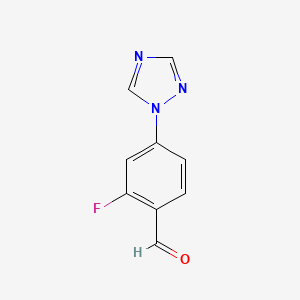
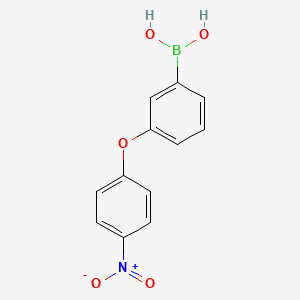
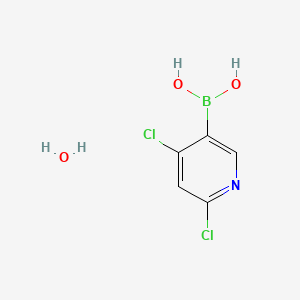
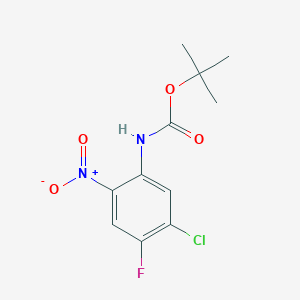
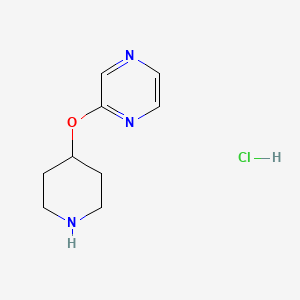
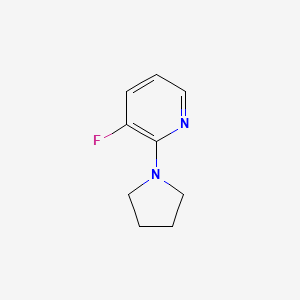
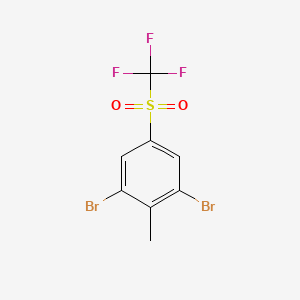
![1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B1393154.png)
